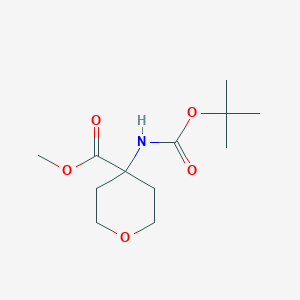

Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate is a chemical compound with the molecular formula C12H21NO5. It is a derivative of tetrahydropyran, featuring a Boc-protected amino group and a methyl ester functional group. This compound is primarily used as a pharmaceutical intermediate and in various organic synthesis applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by esterification. A common synthetic route includes:

Protection of the Amino Group: The amino group of tetrahydropyran is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Esterification: The protected amino compound is then esterified using methanol and a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: Various nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Hydrolysis: Yields 4-(Boc-amino)tetrahydropyran-4-carboxylic acid.

Deprotection: Yields 4-amino-tetrahydropyran-4-carboxylate.

Substitution: Yields various substituted tetrahydropyran derivatives.

Applications De Recherche Scientifique

Chemical Characteristics

- Molecular Formula : C₁₂H₂₁NO₅

- Molecular Weight : 241.31 g/mol

- Structure : The compound features a tetrahydropyran ring with a Boc (tert-butyloxycarbonyl) protected amino group and a methyl ester functional group.

Organic Synthesis

Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. Its dual functionality (Boc-protected amino group and methyl ester) allows for selective reactions, facilitating the construction of various derivatives.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). In vitro assays have reported IC50 values ranging from 3.35 to 16.79 μM, suggesting its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

- Neuroprotective Properties : Research indicates that this compound may modulate calcium ion channels in neuronal cells, presenting potential applications in neurodegenerative diseases .

Enzyme Interaction Studies

The compound is useful in studying enzyme-substrate interactions, particularly with enzymes involved in metabolic pathways. Its Boc-protected amino group allows for selective modifications that can elucidate mechanisms of action and enzyme inhibition.

Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines, revealing significant reductions in cell viability at specific concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Preliminary research indicated that the compound may exhibit neuroprotective properties through modulation of calcium ion channels in neuronal cells. This aspect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Mécanisme D'action

The mechanism of action of Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate primarily involves its role as a synthetic intermediate. The Boc-protected amino group allows for selective reactions at other functional sites, while the ester group can be hydrolyzed to introduce carboxylic acid functionality. This versatility makes it a valuable tool in organic synthesis .

Comparaison Avec Des Composés Similaires

- Methyl 4-(tert-butoxycarbonylamino)tetrahydropyran-4-carboxylate

- 4-(Boc-amino)tetrahydropyran-4-carboxylic acid

- 4-Aminotetrahydropyran-4-carboxylic acid methyl ester

Comparison: Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate stands out due to its dual functionality, combining a Boc-protected amino group and a methyl ester. This combination allows for greater versatility in synthetic applications compared to similar compounds that may only have one functional group .

Activité Biologique

Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article synthesizes available research findings, including its synthesis, biological mechanisms, and applications.

Chemical Structure and Synthesis

This compound is characterized by a tetrahydropyran ring substituted with a Boc (tert-butyloxycarbonyl) protected amino group and a carboxylate moiety. The synthesis typically involves the reaction of tetrahydropyran derivatives with Boc-protected amines, followed by esterification to yield the methyl ester form.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, compounds with similar structures have been shown to exhibit inhibition of enzymes such as acetylcholinesterase, which is crucial in the treatment of neurological disorders like Alzheimer's disease. The mechanism involves binding to the active site of the enzyme, preventing acetylcholine breakdown, thereby enhancing cholinergic signaling.

Anticancer Potential

Recent studies have explored the anticancer properties of heterocyclic compounds, including derivatives of tetrahydropyran. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays reported IC50 values ranging from 3.35 to 16.79 μM against A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cell lines . These findings suggest that this compound may possess similar anticancer properties.

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | A549 | 3.35 | Induction of apoptosis |

| Cytotoxicity | HeLa | 6.72 | Inhibition of cell proliferation |

| Cytotoxicity | MDA-MB-231 | 4.87 | Disruption of FAK/Paxillin pathway |

Study on Anticancer Activity

In a study evaluating the anticancer effects of various tetrahydropyran derivatives, this compound was included in a panel of compounds tested against multiple human cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis through mechanisms involving caspase activation and mitochondrial pathway engagement .

Neurological Implications

Another research focus has been on the compound's potential role in treating neurodegenerative diseases. Its structural similarity to known acetylcholinesterase inhibitors positions it as a candidate for further investigation in Alzheimer's disease models. Preliminary data suggest that it may enhance cognitive function in animal models by increasing synaptic acetylcholine levels .

Propriétés

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-12(9(14)16-4)5-7-17-8-6-12/h5-8H2,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEMDNLBFBUFGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.